molecular formula C21H20ClN3O6S2 B6483329 N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1223994-65-7

N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6483329
CAS No.: 1223994-65-7
M. Wt: 510.0 g/mol
InChI Key: CTDOROZPRZNIRW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 510.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 509.0482054 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S2/c1-12-4-5-13(8-15(12)22)24-19(26)11-32-21-23-10-18(20(27)25-21)33(28,29)14-6-7-16(30-2)17(9-14)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOROZPRZNIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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